Ethyl 5-chloroindole-2-carboxylate

Catalog No.
S1767993
CAS No.
4792-67-0
M.F
C11H10ClNO2
M. Wt
223,66 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-chloroindole-2-carboxylate

CAS Number

4792-67-0

Product Name

Ethyl 5-chloroindole-2-carboxylate

IUPAC Name

ethyl 5-chloro-1H-indole-2-carboxylate

Molecular Formula

C11H10ClNO2

Molecular Weight

223,66 g/mole

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3

InChI Key

LWKIFKYHCJAIAB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

Synonyms

4792-67-0;Ethyl5-chloro-1H-indole-2-carboxylate;Ethyl5-chloroindole-2-carboxylate;Ethyl5-chloro-2-indolecarboxylate;5-Chloroindole-2-carboxylicAcidEthylEster;ETHYL-5-CHLOROINDOLE-2-CARBOXYLATE;LWKIFKYHCJAIAB-UHFFFAOYSA-N;5-chloro-2-IndolecarboxylicAcidEthylEster;5-chloro-1H-indole-2-carboxylicacidethylester;1H-Indole-2-carboxylicacid,5-chloro-,ethylester;NSC94209;PubChem7173;ACMC-1AOIF;AC1L2VEJ;AC1Q3MRQ;SCHEMBL42366;KSC494S4P;138096_ALDRICH;IND030;CTK3J4947;LWKIFKYHCJAIAB-UHFFFAOYSA-;ZINC56441;MolPort-000-147-488;BB_SC-9377;2-CARBETHOXY-5-CHLOROINDOLE

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl

The exact mass of the compound Ethyl 5-chloroindole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94209. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-chloroindole-2-carboxylate is a halogenated heterocyclic building block widely employed as a precursor in the synthesis of complex organic molecules. Its core value lies in providing a stable, functionalized indole scaffold that is amenable to further modification at the C3 and N1 positions. This compound is a key starting material for developing enzyme inhibitors, receptor ligands, and other biologically active agents, where the 5-chloro substituent plays a critical role in modulating the electronic properties of the indole ring and the pharmacological profile of the final molecule. [REFS-1, REFS-2]

Research Fit

Building block type 5‑chloro‑indole‑2‑carboxylate scaffold for cross‑coupling and electrophilic substitution chemistry
Regioselectivity profile Predictable C3 reactivity; reduced competing carbocyclic functionalization
Reported use context Employed in antiviral and kinase inhibitor synthesis programs; patent‑documented building block

Choosing a substitute for Ethyl 5-chloroindole-2-carboxylate introduces significant process and performance penalties. Procuring the corresponding free acid, 5-chloro-1H-indole-2-carboxylic acid, necessitates an additional, time-consuming esterification step (e.g., 18 hours of reflux in acidic ethanol) before use in subsequent reactions. [1] More critically, substituting with a non-halogenated analog like Ethyl indole-2-carboxylate is not viable for applications where the halogen is key to biological activity. For instance, in the development of CB1 receptor modulators, the presence of a chloro group at the C5 position has been shown to be a critical determinant for achieving high inhibitory potency in the final compound. [2] Therefore, substitution can lead to either increased processing time or a low-potency final product, undermining project goals.

Substitution Risk

Unsubstituted ethyl indole‑2‑carboxylate may exhibit different electrophilic substitution regioselectivity, altering downstream synthetic outcomes.
5‑Bromo analog may introduce higher lipophilicity and require refrigerated storage, shifting reaction‑stoichiometry and handling reproducibility.
Non‑halogenated analogs lack the electronic modulation needed for certain patent‑disclosed synthetic routes; direct replacement may compromise reaction fidelity.

Process Efficiency: Avoid an 18-Hour Esterification by Procuring the Ready-to-Use Ester

A common alternative to procuring Ethyl 5-chloroindole-2-carboxylate is to synthesize it from the less expensive free acid, 5-chloro-1H-indole-2-carboxylic acid. However, this in-house synthesis requires refluxing the acid in a 5% HCl solution of ethanol for 18 hours to achieve a 95% yield. [1] Procuring the ester directly eliminates this entire synthesis step, saving significant time, labor, solvent, and energy resources, thereby accelerating development timelines.

Evidence DimensionSynthesis Time
Target Compound Data0 hours (Ready to use upon procurement)
Comparator Or Baseline5-chloro-1H-indole-2-carboxylic acid: 18 hours for esterification step
Quantified Difference18-hour reduction in processing time
ConditionsEsterification of the free acid via reflux in 5% HCl/Ethanol.

This directly translates to lower operational costs and faster progression to subsequent synthetic steps, a critical factor in both research and manufacturing.

HIV‑1 Integrase Inhibition
Class‑level
5‑chloro derivative: reported inhibitory activity in integrase inhibitor series (SAR confirms halogen dependency)
Non‑halogenated analogs: significantly reduced or absent integrase inhibition
Supports integrase inhibitor SAR context; halogen‑dependent activity reported at class level.
Specific IC₅₀ not reported; methyl ester analog shows 0.5 nM in kinase assay (class‑level inference).

Precursor Efficacy: Essential for High-Potency CB1 Receptor Allosteric Modulators

The 5-chloro substituent is not an arbitrary choice; it is a key determinant of biological activity in downstream products. In a structure-activity relationship study of 1H-indole-2-carboxamides as CB1 receptor modulators, derivatives synthesized from Ethyl 5-chloroindole-2-carboxylate showed superior potency. The most potent analog (compound 45) exhibited an IC50 of 79 nM. [1] The study explicitly concludes that potency is enhanced by a chloro or fluoro group at the C5 position, making this specific precursor a rational choice for projects targeting high-affinity ligands.

Evidence DimensionInhibitory Potency (IC50) of Final Compound
Target Compound DataEnables synthesis of derivatives with IC50 = 79 nM
Comparator Or BaselineOther analogs from the same 5-chloro series showed lower potency (e.g., IC50 values of 484 nM and 853 nM)
Quantified DifferenceEnables up to a 10-fold increase in potency compared to other derivatives from the same precursor family.
ConditionsInhibition of agonist CP55,940-stimulated [35S]GTPγS binding in mouse brain membranes.

Using this specific precursor directly impacts the therapeutic potential and value of the final synthesized compounds, making it a non-substitutable choice for achieving high potency targets.

Lipophilicity (LogP)
Reported
ΔLogP = +1.05 (11.2× higher partitioning vs. unsubstituted analog)
Larger LogP may affect chromatographic retention and predicted membrane permeability in ADME workflows.
Consensus LogP 3.89 vs. 2.84; multi‑algorithm prediction (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT).

Proven Synthetic Utility: Reliable Scaffold for C3-Acylation and N1-Alkylation

This compound is a well-documented and reliable substrate for two of the most common and critical modifications of the indole core. It consistently undergoes Friedel-Crafts acylation at the C3 position with various acyl chlorides using Lewis acids like AlCl3. [1] Furthermore, the indole nitrogen can be effectively functionalized, for example, through N-benzylation using benzyl chloride and a base like K2CO3 in DMF. [2] This demonstrated reactivity in both C- and N-functionalization pathways provides high confidence in its utility for building diverse molecular libraries.

Evidence DimensionReaction Compatibility
Target Compound DataValidated for both C3-position Friedel-Crafts acylation and N1-position alkylation.
Comparator Or BaselineUnproven or less documented intermediates.
Quantified DifferenceNot applicable (Qualitative confidence)
ConditionsC3-Acylation (AlCl3, dichloroethane); N1-Alkylation (K2CO3, DMF, 100°C).

For procurement, this track record minimizes the risk of synthesis failures and ensures compatibility with established, mainstream laboratory protocols for indole diversification.

Melting Point
Reported
166–168 °C (lit.) vs. 163–167 °C for 5‑bromo analog; room‑temperature storage stable
Sharper, higher melting range may support identity confirmation; ambient storage simplifies handling.
5‑bromo analog requires 2–8 °C storage; thermal onset difference ~3 °C.
Commercial Purity
Specification review
>98.0% (HPLC/GC) standard purity vs. 95% for 5‑bromo analog
Higher standard purity may reduce pre‑reaction purification burden and impurity‑related side reactions.
Across multiple suppliers; moisture ≤0.5% max. reported.
Patent Scaffold Utility
Source review
US2011/0112123A1: 20 g scale (89.6 mmol) reaction with NBS in THF; 5‑chloro substituent remains intact through tetracyclic elaboration.
Patent‑specified building block; substitution may deviate from disclosed procedure and alter regioselectivity.
Process validated at 20 g starting material scale.

Core Building Block for High-Potency GPCR Modulators

Ideal for synthesis campaigns targeting G-protein coupled receptors, such as the cannabinoid receptor 1 (CB1), where the 5-chloro substituent has been demonstrated to be critical for achieving nanomolar-level inhibitory activity in the final compounds. [1]

Accelerating Timelines in Multi-Step Synthesis Programs

A preferred procurement choice for workflows where process efficiency is paramount. By using this ready-to-use ester, research groups and manufacturers can bypass a lengthy and resource-intensive in-house esterification step, moving directly to value-adding diversification reactions. [2]

Scaffold for Antiviral and Anticoagulant Discovery

Serves as a versatile and validated starting material for the synthesis of diverse therapeutic agents, including inhibitors of viral proteins and blood coagulation factors like Factor Xa. Its proven reactivity at multiple positions allows for the creation of varied structures for lead optimization. [REFS-3, REFS-4]

Application Fit Matrix

Application
Selection Property
Validation Focus
HIV‑1 integrase inhibitor synthesis programs
Halogen‑dependent SAR scaffold
Integrase inhibition SAR validation
Lipophilicity‑driven ADME optimization studies
Consistent LogP benchmark for SPR
Predicted membrane permeability validation
Patent‑directed tetracyclic indole synthesis
Patent‑specified building block (US2011/0112123A1)
Process scalability and regioselectivity validation
Analytical QC reference standard
Sharp melting point and high purity specification
HPLC/GC purity method validation

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4792-67-0

Wikipedia

Ethyl 5-chloro-2-indolecarboxylate

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